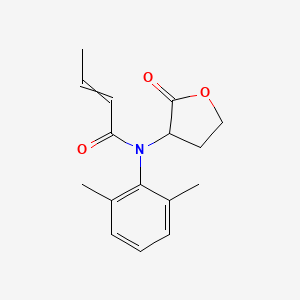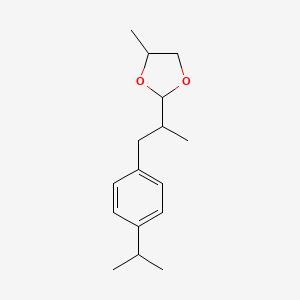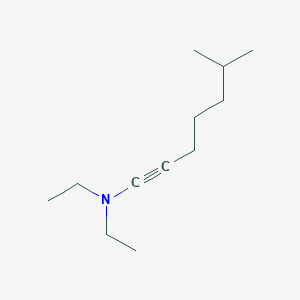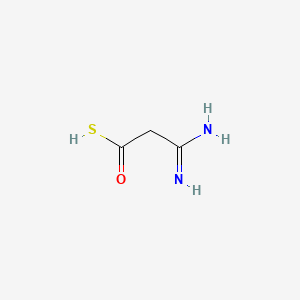
Methyl 6-(oxiran-2-YL)hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(oxiran-2-yl)hexanoate is an organic compound that belongs to the class of esters It features an oxirane (epoxide) ring attached to a hexanoate ester chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 6-(oxiran-2-yl)hexanoate can be synthesized through several methods. One common approach involves the epoxidation of methyl 6-hexenoate using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction typically proceeds at room temperature, yielding the desired epoxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods often focus on scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-(oxiran-2-yl)hexanoate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: m-CPBA is commonly used for epoxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to open the epoxide ring.
Major Products Formed
Diols: Formed through oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the ester group.
Functionalized Esters: Produced through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Methyl 6-(oxiran-2-yl)hexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a reactive intermediate in biochemical pathways.
Medicine: Explored for its potential use in drug development due to its unique reactivity.
Industry: Utilized in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 6-(oxiran-2-yl)hexanoate involves the reactivity of the epoxide ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can proceed through various pathways, depending on the nature of the nucleophile and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 6-hexenoate: Lacks the epoxide ring, making it less reactive in certain types of reactions.
Ethyl 6-(oxiran-2-yl)hexanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 6-(oxiran-2-yl)octanoate: Longer carbon chain, which can affect its physical and chemical properties.
Uniqueness
Methyl 6-(oxiran-2-yl)hexanoate is unique due to the presence of both an ester group and an epoxide ring. This combination allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
76543-10-7 |
|---|---|
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
methyl 6-(oxiran-2-yl)hexanoate |
InChI |
InChI=1S/C9H16O3/c1-11-9(10)6-4-2-3-5-8-7-12-8/h8H,2-7H2,1H3 |
Clé InChI |
UPFHNPWNFWBLGL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCCC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[13.14]octacosan-15-one](/img/structure/B14446907.png)
![N-[2,6-Bis(1-chloroethyl)phenyl]-2-bromo-N-methylacetamide](/img/structure/B14446918.png)


![Manganese, [4-[(4-chloro-3-sulfophenyl)azo-kappaN1]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)]-](/img/structure/B14446931.png)









